Monobutyltin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

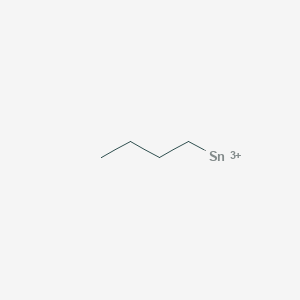

Monobutyltin, also known as this compound, is a useful research compound. Its molecular formula is C4H9Sn+3 and its molecular weight is 175.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Polymer Synthesis

Monobutyltin is primarily utilized as a catalyst in the production of various polymers. It is particularly effective in the synthesis of unsaturated polyester resins, which are widely used in gel coatings, sheet molding compounds, and casting processes. These resins find applications in automotive and construction industries due to their favorable mechanical properties and durability .

Additionally, this compound hydroxychloride serves as a catalyst for the production of saturated polyester resins used in powder coatings. This application is significant as powder coatings offer superior finish quality and environmental benefits compared to traditional liquid coatings .

Esterification Catalyst

this compound trichloride is employed as an esterification catalyst in the production of polyurethane foams and silicones. This catalyst enhances the efficiency of the esterification process, leading to improved product characteristics such as flexibility and thermal stability .

Glass Coating Applications

This compound trichloride is extensively used in glass coating applications. It forms a tin oxide layer on glass surfaces, which enhances scratch resistance and protects against physical damage. This coating process involves spraying a vapor of this compound trichloride onto hot glass surfaces, where it oxidizes to create a transparent layer that reflects infrared radiation while allowing visible light to pass through .

The application of this compound in container glass production (e.g., bottles) significantly improves the durability of glass products, making them better suited for industrial production and everyday use .

Toxicological Studies

This compound has been the subject of numerous toxicological studies due to its potential health effects. Research indicates that while this compound exhibits cytotoxic properties, these effects are generally less severe compared to its counterparts, dibutyltin and tributyltin. In vitro studies have shown that this compound induces lighter cytotoxic changes at higher doses compared to dibutyltin and tributyltin, which are more toxic even at lower concentrations .

Neurotoxicity Research

Studies have explored the neurotoxic effects of organotin compounds on human neuroblastoma cell lines. The findings suggest that this compound's mechanisms of action differ from those of dibutyltin and tributyltin, indicating varying pathways for cell death depending on concentration and exposure time . These insights are crucial for understanding the safety profiles of organotin compounds in consumer products.

Environmental Impact

This compound compounds are also studied for their environmental implications, particularly regarding their biodegradation and persistence in ecosystems. Research has shown that mechanical-biological treatment processes can effectively reduce the pollution potential of MBT wastes, achieving significant reductions in gas generation compared to untreated municipal solid waste .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Catalysis | - Used in unsaturated polyester resin synthesis. - Catalyzes esterification for polyurethanes. |

| Glass Coating | - Forms protective tin oxide layer on glass. - Enhances scratch resistance and durability. |

| Toxicological Studies | - Exhibits lower toxicity compared to dibutyltin and tributyltin. - Impacts on neuroblastoma cells studied. |

| Environmental Management | - Effective in reducing pollution potential from MBT wastes through treatment processes. |

Propiedades

Número CAS |

78763-54-9 |

|---|---|

Fórmula molecular |

C4H9Sn+3 |

Peso molecular |

175.82 g/mol |

Nombre IUPAC |

butyltin(3+) |

InChI |

InChI=1S/C4H9.Sn/c1-3-4-2;/h1,3-4H2,2H3;/q;+3 |

Clave InChI |

NPAIMXWXWPJRES-UHFFFAOYSA-N |

SMILES |

CCCC[Sn+3] |

SMILES canónico |

CCCC[Sn+3] |

Sinónimos |

mono-n-butyltin monobutyltin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.